

stability and storage conditions for "Methyl 5-bromo-2-methylnicotinate"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 5-bromo-2-methylnicotinate**

Cat. No.: **B1427725**

[Get Quote](#)

An In-Depth Technical Guide to the Stability and Storage of **Methyl 5-bromo-2-methylnicotinate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-2-methylnicotinate is a key heterocyclic building block in medicinal chemistry and drug discovery, valued for its utility in the synthesis of complex molecular architectures. Ensuring the chemical integrity of this reagent is paramount for the reproducibility of synthetic protocols and the quality of downstream products. This technical guide provides a comprehensive overview of the stability profile of **Methyl 5-bromo-2-methylnicotinate**, detailing optimal storage conditions, potential degradation pathways, and robust methodologies for stability assessment. By integrating data from chemical suppliers with established principles of pharmaceutical stability testing, this document serves as an essential resource for researchers handling this compound.

Chemical Identity and Physicochemical Properties

Methyl 5-bromo-2-methylnicotinate is a substituted pyridine derivative. A foundational understanding of its structure is critical to predicting its stability.

Figure 1: Chemical Structure of **Methyl 5-bromo-2-methylnicotinate**.

Table 1: Physicochemical Properties of **Methyl 5-bromo-2-methylnicotinate**

Property	Value	Source
CAS Number	1215916-40-7	[1] [2] [3]
Molecular Formula	C ₈ H ₈ BrNO ₂	[1] [3]
Molecular Weight	230.06 g/mol	[1]
Appearance	Off-white to light brown solid	[2]
Purity	≥98%	[1]

Recommended Storage Conditions: The First Line of Defense

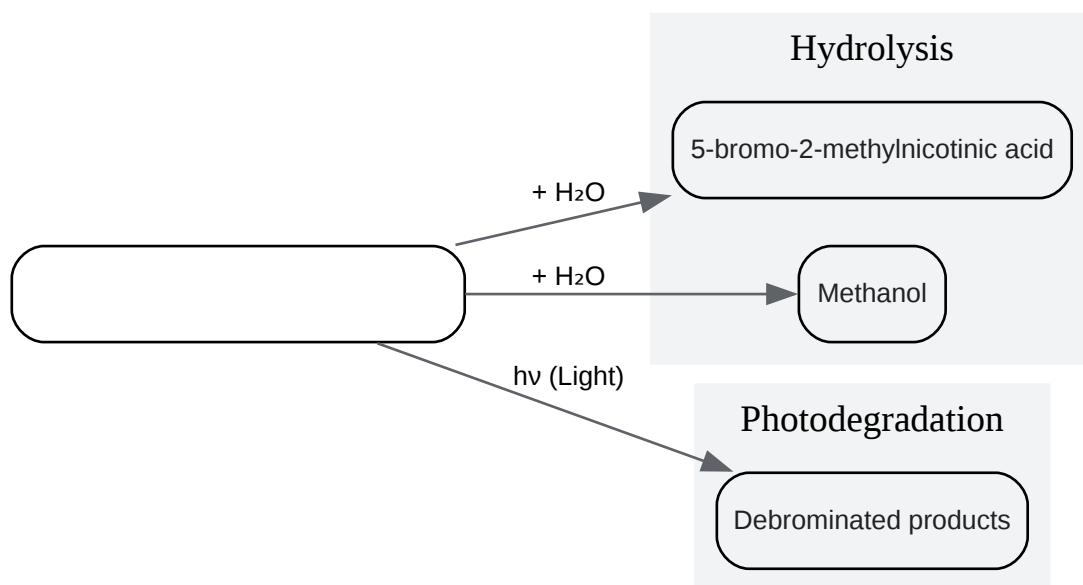

Based on consolidated data from major chemical suppliers, the following conditions are recommended for maintaining the long-term integrity of **Methyl 5-bromo-2-methylnicotinate**.

Table 2: Recommended Storage Conditions

Parameter	Recommendation	Rationale
Temperature	Room Temperature	[1][2][3] The compound is a stable solid at ambient temperatures.
Atmosphere	Inert Atmosphere (e.g., Argon, Nitrogen)	[1][2][3] To prevent potential oxidative degradation over long-term storage.
Moisture	Sealed in a dry environment	To mitigate the risk of hydrolysis of the ester functional group.
Light	Store in a dark place	While not explicitly stated for this compound, many brominated and nitrogen-containing heterocyclic compounds can be light-sensitive. Protection from light is a prudent precautionary measure.

Understanding Potential Degradation Pathways

While specific degradation studies on **Methyl 5-bromo-2-methylnicotinate** are not readily available in peer-reviewed literature, its chemical structure allows for the prediction of likely degradation pathways based on the reactivity of its functional groups.

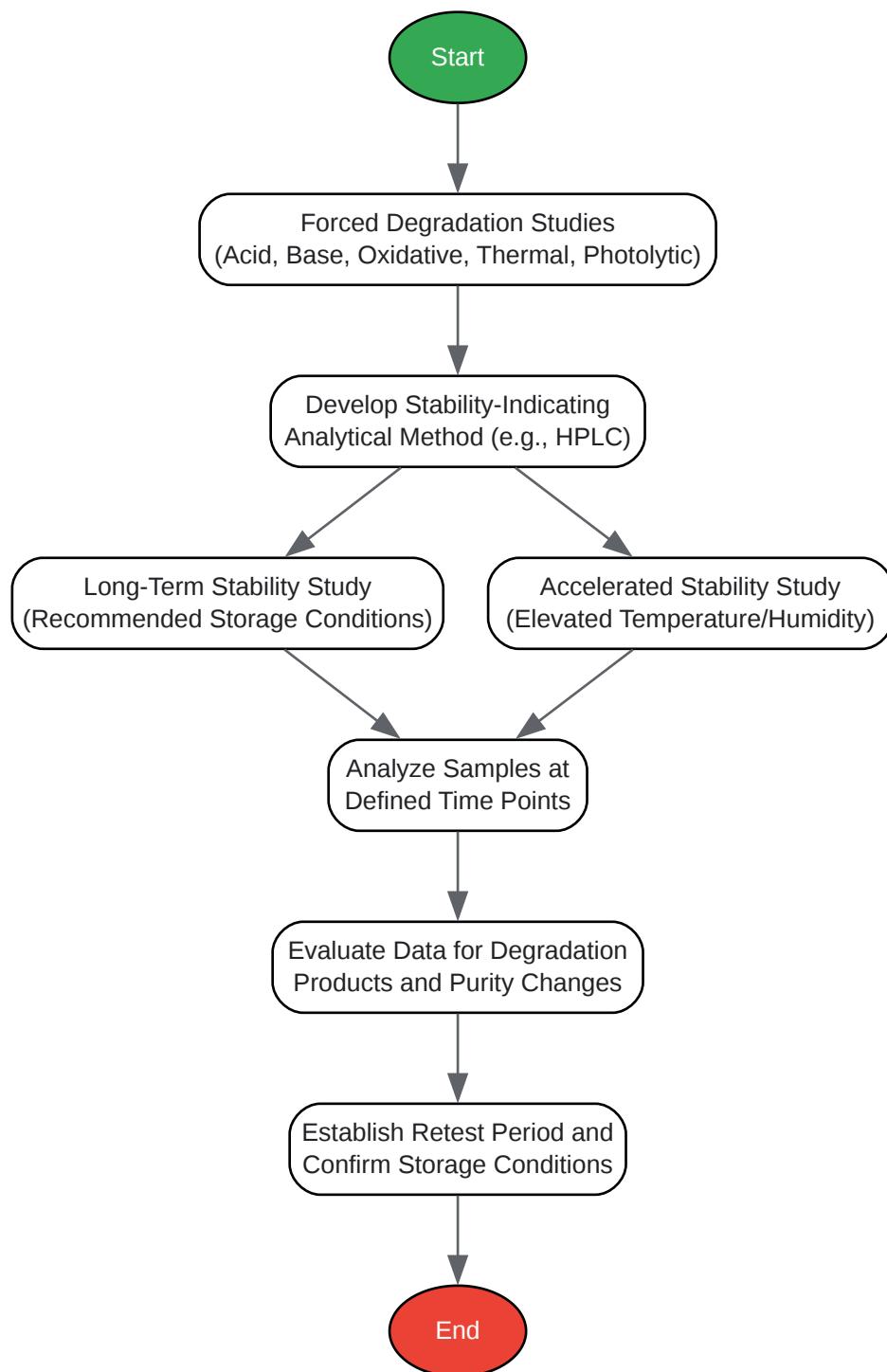
[Click to download full resolution via product page](#)

Figure 2: Potential Degradation Pathways for **Methyl 5-bromo-2-methylNicotinate**.

Hydrolysis: The Primary Concern

The ester functional group is the most probable site of degradation. In the presence of moisture, **Methyl 5-bromo-2-methylNicotinate** can undergo hydrolysis to yield 5-bromo-2-methylNicotinic acid and methanol. This reaction can be catalyzed by both acidic and basic conditions.^[4] A study on the closely related compound, methylNicotinate, in aqueous solution demonstrated that the primary degradation product is nicotinic acid, formed through hydrolysis.^[5] This underscores the critical importance of storing **Methyl 5-bromo-2-methylNicotinate** in a dry environment.

Photodegradation


Aromatic bromides can be susceptible to photolytic cleavage of the carbon-bromine bond upon exposure to UV light. While the extent of this for **Methyl 5-bromo-2-methylNicotinate** is unconfirmed, it is a plausible degradation pathway that could lead to the formation of debrominated impurities. Therefore, protection from light is a recommended practice.

Thermal Degradation

As a solid with a relatively high boiling point, thermal degradation is less of a concern under standard storage conditions. However, at elevated temperatures, decomposition could occur. The specific thermal liability would need to be determined through thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).

Methodologies for Stability Assessment

To rigorously define the stability profile and establish a retest period for **Methyl 5-bromo-2-methylnicotinate**, a combination of long-term and accelerated stability studies should be conducted, in line with the principles outlined by the International Council for Harmonisation (ICH) guidelines for pharmaceutical substances.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

[Click to download full resolution via product page](#)

Figure 3: Workflow for Comprehensive Stability Testing.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and developing a stability-indicating analytical method.[10][11] These studies involve subjecting the compound to conditions more severe than those used in accelerated stability testing.

Protocol 1: Forced Degradation Study

- Preparation of Stock Solution: Prepare a stock solution of **Methyl 5-bromo-2-methylnicotinate** in a suitable solvent (e.g., acetonitrile/water).
- Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24-48 hours.
- Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 8-24 hours.
- Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Expose the solid compound to dry heat at 80°C for 72 hours.
- Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light for a defined period.
- Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, to separate and identify any degradation products. The goal is to achieve a target degradation of 5-20%. [12]

Long-Term and Accelerated Stability Studies

Long-term stability studies are conducted under the recommended storage conditions to determine the shelf life of the compound, while accelerated studies are used to predict the long-term stability in a shorter timeframe.[6][13]

Protocol 2: Long-Term and Accelerated Stability Study

- Packaging: Package multiple batches of **Methyl 5-bromo-2-methylnicotinate** in containers that simulate the proposed storage and distribution packaging.

- Storage Conditions:
 - Long-Term: Store samples at room temperature (e.g., $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$).
 - Accelerated: Store samples at elevated conditions (e.g., $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$).
- Testing Schedule:
 - Long-Term: Test samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.[\[8\]](#)
 - Accelerated: Test samples at 0, 3, and 6 months.[\[8\]](#)
- Analysis: At each time point, analyze the samples for appearance, purity (using the validated stability-indicating HPLC method), and the presence of any degradation products.

Conclusion and Best Practices

While **Methyl 5-bromo-2-methylNicotinate** is a chemically stable solid, its integrity can be compromised by exposure to moisture and potentially light. Adherence to the recommended storage conditions—room temperature, under an inert and dry atmosphere, and protected from light—is essential for preserving its quality. For applications requiring stringent quality control, such as in pharmaceutical development, a comprehensive stability testing program is recommended to establish a definitive retest period and to fully characterize the degradation profile of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 5-bromo-2-methylNicotinate | 1215916-40-7 [sigmaaldrich.com]
- 2. Methyl 5-broMo-2-MethylNicotinate CAS#: 1215916-40-7 [m.chemicalbook.com]
- 3. 1215916-40-7|Methyl 5-bromo-2-methylNicotinate|BLD Pharm [bldpharm.com]

- 4. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 6. humiditycontrol.com [humiditycontrol.com]
- 7. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI [ivami.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. researchgate.net [researchgate.net]
- 13. arborpharmchem.com [arborpharmchem.com]
- To cite this document: BenchChem. [stability and storage conditions for "Methyl 5-bromo-2-methylnicotinate"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1427725#stability-and-storage-conditions-for-methyl-5-bromo-2-methylnicotinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com